Lanthanum sulfide

説明

Lanthanum sulfide is a compound that has attracted interest due to its unique properties and potential applications in various fields. It belongs to the category of rare earth sulfides, known for their exceptional electronic, optical, and magnetic properties.

Synthesis Analysis

The synthesis of lanthanum sulfide involves several strategies, including the use of macrocyclic ligands to create complexes of lanthanides, which can be a foundational step for synthesizing lanthanum sulfide compounds. The coordination template effect is a critical strategy in synthesizing these complexes, highlighting the molecular engineering involved in the production of lanthanum sulfide and its complexes (Alexander, 1995).

Molecular Structure Analysis

The molecular structure of lanthanum sulfide and related compounds often involves complex coordination geometries, as seen in macrocyclic complexes of lanthanides. These structures are pivotal for understanding the reactivity and properties of lanthanum sulfide.

Chemical Reactions and Properties

Chemical reactions involving lanthanum compounds, including lanthanum sulfide, are significantly influenced by the lanthanum ion's ability to act as a substitute or antagonist for calcium in various cellular and subcellular reactions. This characteristic underscores the unique reactivity and chemical properties of lanthanum compounds (Weiss, 1974).

Physical Properties Analysis

The physical properties of lanthanum sulfide, such as its melting point, density, and thermal conductivity, are crucial for its applications in materials science and engineering. While specific studies on these properties were not identified in the initial search, these characteristics are essential for the practical application of lanthanum sulfide in various industries.

Chemical Properties Analysis

Lanthanum sulfide's chemical properties, including its reactivity towards oxygen and water, play a significant role in its application and stability. The interaction of lanthanum with other elements and compounds, especially in the context of catalysis and materials science, is of great interest. Studies on lanthanide oxides, for instance, provide insights into the catalytic potential of lanthanides, which could be relevant for understanding the chemical behavior of lanthanum sulfide (Patkowski et al., 2023).

科学的研究の応用

-

Removal of Tetracycline from Aqueous Media

- Field : Environmental Science and Technology .

- Application : Lanthanum sulfide nanoparticles were synthesized and utilized to assess their potential as an adsorbent in a tetracycline adsorption/removal process .

- Method : The adsorbent was characterized using different techniques such as field emission scanning electron microscopy, energy-dispersive X-ray spectroscopy, X-ray diffraction and Fourier transform infrared spectroscopy . To improve the adsorption capacity, several effective parameters on removal such as the adsorbent dosage, ionic strength, pH, contact time and initial solution concentration were studied .

- Results : The Langmuir isotherm was best fitted to the experimental data, while the best-fitted kinetic model was pseudo-second-order. This indicated a monolayer sorption pattern for tetracycline with an appropriate adsorption capacity (56.81 mg g −1) .

-

Luminescent Materials

- Field : Optical Materials and Bio-medicine Research .

- Application : The luminescence properties of lanthanum ions make them unique candidates for a myriad of optical applications .

- Method : The development of lanthanide based coordination polymer and metal–organic framework (CPs and MOFs) nanomaterials as novel functional materials has attracted significant attention .

- Results : The design, synthesis and characterisation of lanthanide based CP/MOF materials for applications in gas and small molecule absorption, storage, conversion/catalysis, chemical sensing, bio-imaging, drug delivery, etc. has been a prominent feature in the scientific literature .

-

Optical Glass

- Field : Material Science .

- Application : Lanthanum compounds are used to make special types of optical glass that have a high refractive index .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

-

Hot Cathodes

- Field : Electronics .

- Application : Lanthanum-barium crystals are used to produce hot cathodes, which are crucial components in vacuum tubes and electron microscopes .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

-

Solar Energy Materials and Fuel Cells

- Field : Renewable Energy .

- Application : Metallic ions can also be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials for uses such as solar energy materials and fuel cells .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

-

Electrochemical Oxygen Evolution Reaction

- Field : Electrochemistry .

- Application : Lanthanum sulfide nanocrystals decorated on zirconium dioxide (ZrO2) nanoflakes were fabricated for oxygen evolution reaction (OER) electrocatalyst .

- Method : The composite attains a low overpotential of 280 mV at a current density of 10 mA/cm2 and outstanding stability of 30 h . The increased catalytic activity of the Zr-O–O superoxo group is responsible for the transfer of electron tendency from La species to ZrO2, which favors the rupture of the bond of Zr–O in the steady arrangement .

- Results : The present work developed an efficient La2S3-decorated ZrO2-based oxygen evolution electrocatalyst instead of using rare earth viable catalysts like ruthenium oxide (RuO2) or iridium oxide (IrO2) .

-

Ionic Conductivity of Lithium-ion Batteries

- Field : Energy Storage .

- Application : Lanthanum sulfide and its composites have been used to enhance the ionic conductivity of lithium-ion batteries .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

-

Solar Energy Conversion Materials

- Field : Renewable Energy .

- Application : The lanthanide sulfides have attracted considerable interest for their potential as solar energy conversion materials .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

-

Electrochemical Oxygen Evolution Reaction

- Field : Electrochemistry .

- Application : Lanthanum sulfide nanocrystals decorated on zirconium dioxide (ZrO2) nanoflakes were fabricated for oxygen evolution reaction (OER) electrocatalyst .

- Method : The composite attains a low overpotential of 280 mV at a current density of 10 mA/cm2 and outstanding stability of 30 h . The increased catalytic activity of the Zr-O–O superoxo group is responsible for the transfer of electron tendency from La species to ZrO2, which favors the rupture of the bond of Zr–O in the steady arrangement .

- Results : The present work developed an efficient La2S3-decorated ZrO2-based oxygen evolution electrocatalyst instead of using rare earth viable catalysts like ruthenium oxide (RuO2) or iridium oxide (IrO2) .

-

Ionic Conductivity of Lithium-ion Batteries

- Field : Energy Storage .

- Application : Lanthanum sulfide and its composites have been used to enhance the ionic conductivity of lithium-ion batteries .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

-

Solar Energy Conversion Materials

- Field : Renewable Energy .

- Application : The lanthanide sulfides have attracted considerable interest for their potential as solar energy conversion materials .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

Safety And Hazards

Safety measures for handling lanthanum sulfide include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

将来の方向性

特性

IUPAC Name |

lanthanum(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYSNXOWNOTGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

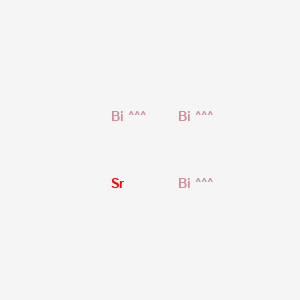

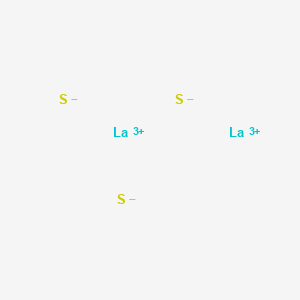

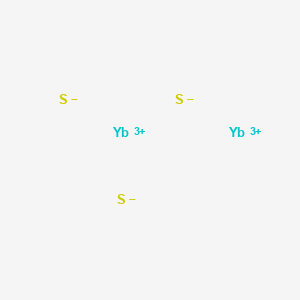

[S-2].[S-2].[S-2].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923320 | |

| Record name | Lanthanum sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum sulfide | |

CAS RN |

12031-49-1, 12325-81-4 | |

| Record name | Lanthanum sulfide (La2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum sulfide (La2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dilanthanum trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)